Cas no 1021211-86-8 (N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide)

N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide structure
1021211-86-8 structure
Product Name:N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
CAS No:1021211-86-8
Molecular Formula:C20H20N4O4
Molecular Weight:380.397204399109
CID:6491355
PubChem ID:25854405

N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide Properties

Names and Identifiers

    • N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
    • VU0635978-1
    • F5106-0149
    • N-(3-acetamidophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
    • AKOS024498667
    • 1021211-86-8
    • N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide
    • InChIKey: DLRDBYKGQZVEPM-UHFFFAOYSA-N
    • Inchi: 1S/C20H20N4O4/c1-14(25)21-15-5-2-6-16(13-15)22-19(26)8-3-11-24-20(27)10-9-17(23-24)18-7-4-12-28-18/h2,4-7,9-10,12-13H,3,8,11H2,1H3,(H,21,25)(H,22,26)
    • SMILES: O=C(CCCN1C(C=CC(C2=CC=CO2)=N1)=O)NC1C=CC=C(C=1)NC(C)=O

Computed Properties

  • Exact Mass: 380.14845513g/mol
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Rotatable Bond Count: 7
  • Monoisotopic Mass: 380.14845513g/mol
  • Heavy Atom Count: 28
  • Complexity: 661
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.2
  • Topological Polar Surface Area: 104Ų

N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Life Chemicals
F5106-0149-2μmol
N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
1021211-86-8
2μmol
$57.0 2023-09-10

N-(3-acetamidophenyl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide Related Literature

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